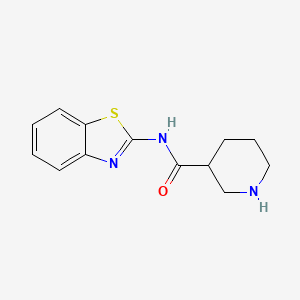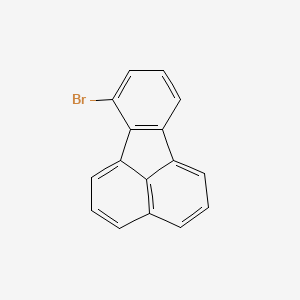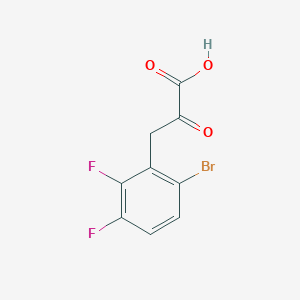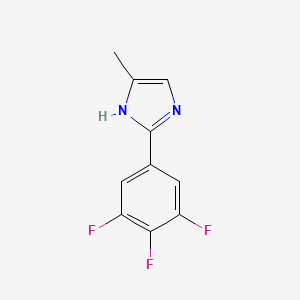
1-(3,4-Difluorophenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Difluorophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H9F2NO It is a derivative of pyrrolidin-2-one, where the phenyl ring is substituted with fluorine atoms at the 3 and 4 positions
Métodos De Preparación
The synthesis of 1-(3,4-Difluorophenyl)pyrrolidin-2-one can be achieved through several routes. One common method involves the reaction of 3,4-difluoroaniline with succinic anhydride, followed by cyclization to form the pyrrolidin-2-one ring. The reaction conditions typically include the use of a solvent such as toluene and a catalyst like p-toluenesulfonic acid .
Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield. These methods often require optimization of reaction parameters, including temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
1-(3,4-Difluorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, using reagents such as lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction results in alcohol derivatives.
Aplicaciones Científicas De Investigación
1-(3,4-Difluorophenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators, providing insights into biological pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Difluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, making it a potent inhibitor or modulator of its target. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to therapeutic effects .
Comparación Con Compuestos Similares
1-(3,4-Difluorophenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
1-(2,4-Difluorophenyl)pyrrolidin-2-one: This compound has fluorine atoms at different positions on the phenyl ring, which can affect its chemical reactivity and biological activity.
1-(3,5-Difluorophenyl)pyrrolidin-2-one: Similar to the previous compound, the position of the fluorine atoms influences its properties and applications.
Pyrrolidin-2-one derivatives: Other derivatives, such as those with different substituents on the phenyl ring or modifications to the pyrrolidin-2-one core, offer a range of chemical and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C10H9F2NO |
|---|---|
Peso molecular |
197.18 g/mol |
Nombre IUPAC |
1-(3,4-difluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H9F2NO/c11-8-4-3-7(6-9(8)12)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2 |
Clave InChI |
XGRAXZLWBBMSJU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)C2=CC(=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Diethyl (S)-2-[4-[2-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzamido]pentanedioate Tosylate](/img/structure/B13689903.png)




![5-[(3,4,5-Trimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13689937.png)

